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Compound of Interest

Compound Name: Fmoc-Nhser(Tbu)-OH

Cat. No.: B8081897 Get Quote

Fmoc-Ser(tBu)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine, is a

pivotal building block in the field of peptide chemistry, particularly in solid-phase peptide

synthesis (SPPS). Its strategic use of orthogonal protecting groups—the base-labile Fmoc

group for the α-amino group and the acid-labile tert-butyl (tBu) group for the serine hydroxyl

side chain—allows for the precise and sequential assembly of amino acids into complex

peptide chains. This guide provides an in-depth overview of its structure, properties, and

application in SPPS, tailored for researchers, scientists, and professionals in drug

development.

Physicochemical Properties
Fmoc-Ser(tBu)-OH is a white to light yellow crystalline powder.[1] A comprehensive summary of

its key quantitative data is presented below, offering a clear comparison of its molecular and

physical characteristics.
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Property Value Source

Molecular Formula C22H25NO5 [1][2][3][4]

Molecular Weight 383.44 g/mol [1][2][3][4]

Appearance
White to light yellow crystal

powder
[1]

Melting Point 127-131 °C [1]

Optical Activity ([α]20/D)
+25.5±1°, c = 1% in ethyl

acetate
[2][5]

Storage Temperature 2-8°C [2][3][5]

Chemical Structure and Synthesis
The chemical structure of Fmoc-Ser(tBu)-OH features a central serine residue. The α-amino

group is protected by the bulky Fmoc group, which is stable under acidic conditions but readily

removed by a base, typically piperidine. The hydroxyl group of the serine side chain is

protected by a tert-butyl ether, which is stable to the basic conditions used for Fmoc removal

but is cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality is fundamental

to the Fmoc/tBu strategy in SPPS.

Caption: Chemical structure of Fmoc-Ser(tBu)-OH.

The synthesis of Fmoc-Ser(tBu)-OH can be achieved through a multi-step process. One

common route involves the esterification of L-serine, followed by the introduction of the tert-

butyl protecting group onto the hydroxyl side chain, saponification of the ester, and finally, the

attachment of the Fmoc group to the α-amino group.

Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-Ser(tBu)-OH is a standard reagent for incorporating serine residues into a growing

peptide chain during SPPS.[6][7] The general workflow of SPPS is a cyclical process involving

deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected
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amino acid, and another washing step. This cycle is repeated until the desired peptide

sequence is assembled.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols
Below are detailed methodologies for the key steps involving Fmoc-Ser(tBu)-OH in manual

SPPS. These protocols are illustrative and may require optimization based on the specific

peptide sequence and scale of the synthesis.

1. Fmoc Group Deprotection

This procedure removes the N-terminal Fmoc protecting group from the resin-bound peptide,

exposing a free amine for the subsequent coupling reaction.

Reagents:

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

DMF

Procedure:

Wash the peptide-resin with DMF (3 x 10 mL/g of resin).

Add the 20% piperidine in DMF solution to the resin (10 mL/g of resin).

Agitate the mixture at room temperature for 3 minutes.

Drain the solution.

Add a fresh portion of the 20% piperidine in DMF solution (10 mL/g of resin).

Agitate the mixture for an additional 10-15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to

remove all traces of piperidine.
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A small sample of the resin can be tested with a ninhydrin test to confirm the presence of a

free primary amine.

2. Coupling of Fmoc-Ser(tBu)-OH

This protocol describes the activation of the carboxylic acid of Fmoc-Ser(tBu)-OH and its

subsequent coupling to the free N-terminal amine of the resin-bound peptide. The use of

HBTU/DIPEA is a common and efficient method.

Reagents:

Fmoc-Ser(tBu)-OH (3-4 equivalents relative to resin loading)

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-4

equivalents)

N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

DMF

Procedure:

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH and HBTU in DMF.

Add DIPEA to the solution and allow the mixture to pre-activate for 5-10 minutes at room

temperature. The solution will typically change color.

Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be

monitored using a colorimetric test such as the Kaiser (ninhydrin) test. A negative test (no

color change) indicates complete coupling.

Once the coupling is complete, drain the reaction solution.

Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g of resin) and then with

Dichloromethane (DCM) (3 x 10 mL/g of resin) to prepare for the next deprotection cycle

or final cleavage.
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3. Final Cleavage and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the solid support and simultaneously

removes the tert-butyl side-chain protecting group from the serine residue(s).

Reagents:

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS) (scavenger)

Water

Cold diethyl ether

Procedure:

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.

Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

Agitate the mixture at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl

ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to

remove residual scavengers.

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-

phase high-performance liquid chromatography (RP-HPLC).
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Conclusion
Fmoc-Ser(tBu)-OH is an indispensable reagent for modern peptide synthesis. Its well-defined

structure and the orthogonal nature of its protecting groups enable the reliable and efficient

construction of complex peptides. A thorough understanding of its properties and the

experimental protocols for its use is crucial for researchers aiming to synthesize high-quality

peptides for a wide range of applications, from basic research to therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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